molecular formula C9H7F2NO3 B1300547 3-(2,4-Difluoroanilino)-3-oxopropanoic acid CAS No. 154935-07-6

3-(2,4-Difluoroanilino)-3-oxopropanoic acid

Cat. No.: B1300547
CAS No.: 154935-07-6
M. Wt: 215.15 g/mol
InChI Key: BLRHZPRRWUULKK-UHFFFAOYSA-N
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Description

3-(2,4-Difluoroanilino)-3-oxopropanoic acid is an organic compound that features a difluoroaniline group attached to a propanoic acid backbone

Mechanism of Action

Target of Action

It is known that 2,4-difluoroaniline, a related compound, is used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.

Mode of Action

It is known that fluoroaromatic compounds, such as 2,4-difluoroaniline, can undergo various chemical reactions, including diazotization and hydro-de-diazotization . These reactions could potentially alter the compound’s interaction with its targets, leading to changes in biological activity.

Biochemical Pathways

Research on the aerobic degradation of 2,4-difluoroaniline has shown that it can be degraded by certain bacterial species, suggesting that it may interact with microbial metabolic pathways .

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially affect its bioavailability and metabolic stability, given the unique chemical properties of fluorine .

Result of Action

It is known that fluoroaromatic compounds can have various biological effects, depending on their specific chemical structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid could potentially be influenced by various environmental factors. For example, the presence of certain bacterial species could affect the compound’s degradation and biological activity . Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable acylating agent. One common method is the acylation of 2,4-difluoroaniline with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and higher throughput .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoroanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,4-Difluoroanilino)-3-oxopropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.

Properties

IUPAC Name

3-(2,4-difluoroanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHZPRRWUULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363192
Record name 3-(2,4-difluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154935-07-6
Record name 3-(2,4-difluoroanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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